molecular formula C22H23BrN2O5 B11452867 Benzyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Benzyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B11452867
M. Wt: 475.3 g/mol
InChI Key: QVYVSXFUTFHOQS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of piperazine with 5-bromo-2-ethoxybenzoyl chloride under basic conditions to form the intermediate 1-(5-bromo-2-ethoxybenzoyl)piperazine. This intermediate is then reacted with benzyl chloroacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Benzyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism by which benzyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[1-(5-chloro-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate
  • Benzyl 2-[1-(5-methyl-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate
  • Benzyl 2-[1-(5-fluoro-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate

Uniqueness

Benzyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine, methyl, or fluorine .

Properties

Molecular Formula

C22H23BrN2O5

Molecular Weight

475.3 g/mol

IUPAC Name

benzyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C22H23BrN2O5/c1-2-29-19-9-8-16(23)12-17(19)22(28)25-11-10-24-21(27)18(25)13-20(26)30-14-15-6-4-3-5-7-15/h3-9,12,18H,2,10-11,13-14H2,1H3,(H,24,27)

InChI Key

QVYVSXFUTFHOQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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